Lopinavir Metabolite M-1

HIV Protease Inhibition Enzyme Kinetics Metabolite Activity

Standard Lopinavir or inactive M-3/M-4 metabolites cannot substitute for M-1 due to distinct analytical (unique LC-MS/MS retention time), affinity (Ki 0.7 pM vs 1.3 pM parent), and potency (EC50 1.4 μM) profiles. BenchChem supplies ≥98% certified reference standard for: • TDM assay development & clinical PK studies • CYP3A4 metabolism & SAR of 4-oxo modification • ANDA/DMF impurity profiling & stability studies

Molecular Formula C37H46N4O6
Molecular Weight 642.8 g/mol
Cat. No. B15565450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir Metabolite M-1
Molecular FormulaC37H46N4O6
Molecular Weight642.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)
InChIKeyPSUMJBRVYHIASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir Metabolite M-1 Overview


Lopinavir Metabolite M-1 (CAS 192725-39-6) is a major oxidative metabolite of the HIV-1 protease inhibitor Lopinavir, formed primarily through CYP3A4-catalyzed oxidation at the C-4 position [1]. Characterized by a molecular formula of C₃₇H₄₆N₄O₆ and a molecular weight of 642.78 g/mol, this compound is structurally defined as 4-oxo-lopinavir and is available as a purified reference standard (typically ≥95% purity) for research applications . As a quantitatively significant circulating metabolite that retains potent HIV protease inhibitory activity (Ki = 0.7 pM), M-1 serves as a critical analytical marker and mechanistic probe in antiviral metabolism, drug-drug interaction, and pharmacokinetic/pharmacodynamic studies [2].

Enzyme Inhibition
HIV-1 protease inhibition study fit (enzymatic assay context)
Metabolite Research
4-oxo metabolite for CYP3A4 biotransformation studies
Analytical Standard
LC-MS/MS method development standard for metabolite identification

Why Lopinavir Metabolite M-1 Cannot Be Substituted


Despite belonging to the same metabolic pathway, Lopinavir Metabolite M-1 exhibits distinct molecular properties, enzymatic affinity, and in vitro antiviral potency relative to both its parent compound (Lopinavir) and its primary metabolic alternatives (M-3/M-4). Direct substitution of M-1 with Lopinavir or M-3/M-4 standards will compromise the accuracy of quantitative bioanalytical methods (e.g., LC-MS/MS calibration), misrepresent CYP3A4 enzymatic activity in metabolism inhibition studies, and yield invalid comparative potency assessments in protease inhibition assays [1]. Specifically, M-1 demonstrates a unique retention time and MS/MS fragmentation pattern essential for baseline chromatographic resolution, and its antiviral EC₅₀ in MT-4 cells differs measurably from that of the parent drug under identical assay conditions . Therefore, for applications requiring precise metabolite tracking or structure-activity relationship analysis, generic substitution introduces unacceptable analytical and interpretive error.

Enzyme inhibition constant differs from parent drug; parent substitution may underestimate target engagement.
Primary metabolites M-3 and M-4 lack comparable inhibitory activity; cannot replace M-1 for activity studies.
Distinct LC-MS/MS retention and fragmentation prevent direct interchange with Lopinavir or M-3/M-4 standards.

Lopinavir Metabolite M-1 Comparative Evidence


HIV-1 Protease Ki vs. Parent Drug

Lopinavir Metabolite M-1 retains potent inhibitory activity against HIV-1 protease with a Ki value of 0.7 pM, representing a 1.9-fold improvement in enzymatic affinity compared to the parent compound Lopinavir, which exhibits a Ki of 1.3 pM under comparable in vitro conditions . This quantitative difference in binding affinity confirms that the oxidative metabolite is not a deactivated byproduct but a functionally active molecular species with distinct potency characteristics.

HIV-1 Protease Ki
Head-to-head
0.7 pM
vs Lopinavir 1.3 pM (1.86-fold)
Supports enzyme inhibition endpoint context
In vitro recombinant HIV-1 protease assay
HIV Protease Inhibition Enzyme Kinetics Metabolite Activity

Antiviral EC50 in MT-4 Cells vs. Parent

In MT-4 cell-based antiviral assays conducted in the presence of 50% human serum, Lopinavir Metabolite M-1 demonstrates an EC₅₀ of 1.413 µM against HIV . In contrast, parent Lopinavir exhibits substantially higher cellular potency with an IC₅₀ of 6.5 nM (0.0065 µM) when tested in peripheral blood mononuclear cells (PBMCs) . This represents an approximately 217-fold reduction in cellular antiviral activity for the metabolite relative to the parent drug, highlighting that while M-1 retains potent target engagement (Ki), its cellular antiviral efficacy is markedly attenuated, likely due to altered cellular permeability, protein binding, or intracellular disposition.

Antiviral EC50 (MT-4)
Cross-study
1.413 μM
vs Lopinavir 0.102 μM (13.9-fold diff.)
Supports cell-based antiviral assay interpretation
MT-4 cells, HIV-1 IIIB, MTT readout
Antiviral Efficacy Cell-Based Assay HIV Replication

Activity vs. M-3 and M-4 Metabolites

A validated LC-MS/MS method has been established for the simultaneous quantification of Lopinavir, Lopinavir M-1, and other antiretroviral agents in human liver microsomes [1]. This method leverages the distinct MS/MS fragmentation spectrum and chromatographic retention of M-1 (ESI proton adduct [M+H]⁺) to achieve baseline resolution from the parent drug and other metabolites, enabling accurate measurement of CYP3A4-mediated M-1 formation rates. Quantitative analysis demonstrates that methamphetamine significantly alters M-1 formation kinetics in a concentration-dependent manner, with statistically significant effects observed (p < 0.01) [1].

Activity vs. M-3/M-4
Class-level
M-1: retains sub-picomolar activity vs M-3/M-4: substantially reduced or negligible
Only metabolite retaining HIV-1 protease inhibition
CYP3A4 metabolism, human liver microsomes
Bioanalysis LC-MS/MS Drug Metabolism

LC-MS/MS Analytical Differentiation

Comparative metabolic profiling across five species (human, monkey, dog, rat, mouse) reveals that M-1 (4-oxo-ABT-378) is a major metabolite in all species examined, while the formation of alternative metabolite M-2 (6-hydroxy-ABT-378) occurs at a significantly faster rate in rodent liver microsomes than in human, dog, or monkey preparations . This species-specific divergence in metabolic pathway partitioning establishes M-1 as the more translationally relevant metabolite for human pharmacokinetic modeling.

LC-MS/MS Differentiation
Supporting
C37H46N4O6
MW 642.78, +13.98 Da vs parent
Distinct retention and MS/MS fragmentation
RP-HPLC, ESI-MS/MS, purity ≥98%
Cross-Species Metabolism CYP3A4 Preclinical Development

Resistance Profile Relevance: M-1 Activity Against Common HIV-1 Protease Mutants

Although Lopinavir Metabolite M-1 retains protease inhibitory activity, its binding is susceptible to attenuation by well-characterized HIV-1 protease resistance-associated mutations, including I54V, V82A, and L90M . These mutations are known to confer cross-resistance to multiple protease inhibitors, and their presence reduces M-1 binding affinity. In contrast, alternative protease inhibitors such as Tipranavir demonstrate potent activity against multi-PI-resistant HIV-1 isolates, with IC₅₀ values ranging from 66 to 410 nM, reflecting a distinct resistance profile .

Drug Resistance HIV Protease Mutations Cross-Resistance

Plasma Accumulation and Exposure Contribution: M-1 Achieves Quantitatively Significant Systemic Concentrations

Pharmacokinetic investigations in HIV-infected patients receiving Lopinavir/ritonavir therapy demonstrate that Lopinavir Metabolite M-1 accumulates in plasma at substantial concentrations, reaching approximately 30–40% of the parent drug exposure levels [1]. This quantitative exposure ratio confirms that M-1 is not a trace or negligible metabolite but a quantitatively significant circulating species that may contribute meaningfully to the overall pharmacodynamic profile of the regimen.

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Exposure

Lopinavir Metabolite M-1 Applications


LC-MS/MS Reference Standard for Plasma

Laboratories developing quantitative bioanalytical methods for Lopinavir therapeutic drug monitoring should procure Lopinavir Metabolite M-1 as a discrete calibration standard. The validated LC-MS/MS method described by Nookala et al. (2016) demonstrates that M-1 can be simultaneously quantified alongside parent Lopinavir and other antiretrovirals with baseline chromatographic resolution [1]. Given that M-1 accumulates to 30–40% of parent drug levels in patient plasma, accurate quantification of this metabolite is essential for comprehensive pharmacokinetic assessment and for detecting metabolic pathway alterations due to drug-drug interactions or CYP3A4 pharmacogenomic variation [2].

CYP3A4 Metabolism Probe

In vitro drug metabolism studies utilizing human liver microsomes or recombinant CYP3A4 enzyme systems should incorporate Lopinavir Metabolite M-1 as a quantitative endpoint to assess metabolic pathway modulation. The M-1 formation rate serves as a validated probe for CYP3A4 catalytic activity, and as demonstrated by Nookala et al. (2016), this endpoint is sensitive to inhibition or induction by co-administered xenobiotics such as methamphetamine (p < 0.01) [1]. Procurement of the purified M-1 standard enables the construction of accurate calibration curves for this specific reaction product, which is essential for calculating precise enzyme kinetic parameters (Km, Vmax) and inhibition constants (Ki).

In Vitro Antiviral Metabolite vs. Parent

Computational pharmacologists and clinical pharmacometricians developing physiologically-based pharmacokinetic/pharmacodynamic (PBPK/PD) models for Lopinavir-containing regimens require accurate, metabolite-specific potency inputs. M-1 exhibits a Ki of 0.7 pM against HIV-1 protease (approximately 1.9-fold more potent than parent Lopinavir at the enzymatic target) but a cellular EC₅₀ of 1.413 µM in MT-4 cells (217-fold less potent than parent Lopinavir in PBMCs) [1]. This disconnect between enzymatic affinity and cellular antiviral activity necessitates the use of M-1-specific data in modeling exercises; substituting parent drug potency values for the metabolite will introduce systematic bias into predictions of overall regimen efficacy and dose-response relationships [2].

Impurity Profiling for ANDA Submissions

Investigators studying the evolution of HIV-1 protease inhibitor resistance should employ Lopinavir Metabolite M-1 in biochemical and virological assays to assess the impact of active circulating metabolites on resistance phenotypes. M-1 retains protease inhibitory activity but is susceptible to attenuation by common resistance-associated mutations including I54V, V82A, and L90M [1]. The inclusion of M-1 in resistance surveillance panels enables a more complete assessment of the selective pressure exerted by the total active drug pool (parent plus active metabolites) on viral quasispecies evolution. Furthermore, comparative studies evaluating novel protease inhibitors against M-1-resistant variants can inform the rational design of next-generation agents with improved barriers to resistance [2].

Application
Selection Property
Validation Focus
Plasma bioanalytical method validation
Certified reference standard (≥98%)
LC-MS/MS peak identification without interference from parent or M-3/M-4
CYP3A4 metabolism SAR studies
Defined 4-oxo metabolite with characterized inhibition profile
Retention of HIV-1 protease inhibition after oxidative metabolism
In vitro antiviral metabolite comparison
Differential cellular EC50 profile
Investigate permeability/efflux impact of 4-oxo modification
Pharmaceutical impurity profiling
Comprehensive COA and analytical characterization
Method validation and forced degradation studies for Lopinavir formulations

Technical Documentation Hub

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39 linked technical documents
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